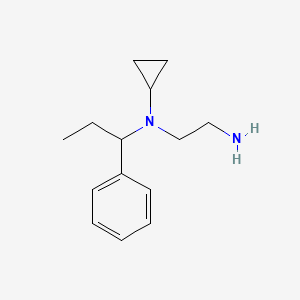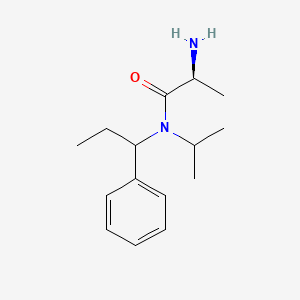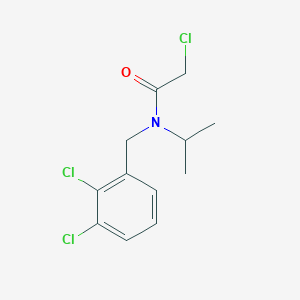
2-Chloro-N-(2,3-dichloro-benzyl)-N-isopropyl-acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-(2,3-dichloro-benzyl)-N-isopropyl-acetamide is a chemical compound with the molecular formula C12H14Cl3NO It is characterized by the presence of chloro and dichloro substituents on the benzyl ring, along with an isopropyl group attached to the acetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2,3-dichloro-benzyl)-N-isopropyl-acetamide typically involves the reaction of 2,3-dichlorobenzyl chloride with isopropylamine, followed by acylation with chloroacetyl chloride. The reaction conditions often include the use of a suitable solvent such as dichloromethane or toluene, and the reactions are carried out under controlled temperatures to ensure the desired product formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction mixture is typically stirred and heated to the required temperature, and the product is isolated through processes such as crystallization, filtration, and drying.
化学反応の分析
Types of Reactions
2-Chloro-N-(2,3-dichloro-benzyl)-N-isopropyl-acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: Reduction can lead to the formation of amines or alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with hydrogen peroxide can produce sulfoxides.
科学的研究の応用
2-Chloro-N-(2,3-dichloro-benzyl)-N-isopropyl-acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of 2-Chloro-N-(2,3-dichloro-benzyl)-N-isopropyl-acetamide involves its interaction with specific molecular targets. The chloro and dichloro substituents on the benzyl ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The isopropyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
類似化合物との比較
Similar Compounds
- 2-Chloro-N-(2,3-dichloro-benzyl)-acetamide
- 2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide
- 2-Chloro-N-(2,3-dichloro-benzyl)-N-methyl-acetamide
Uniqueness
2-Chloro-N-(2,3-dichloro-benzyl)-N-isopropyl-acetamide is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties and potency, making it a valuable candidate for further research and development.
特性
IUPAC Name |
2-chloro-N-[(2,3-dichlorophenyl)methyl]-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl3NO/c1-8(2)16(11(17)6-13)7-9-4-3-5-10(14)12(9)15/h3-5,8H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDUIFNIIWBCPMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=C(C(=CC=C1)Cl)Cl)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
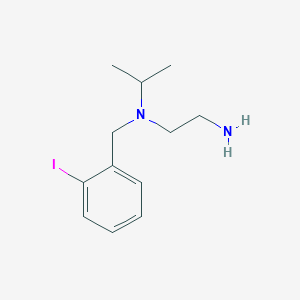
![3-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-benzonitrile](/img/structure/B7925241.png)

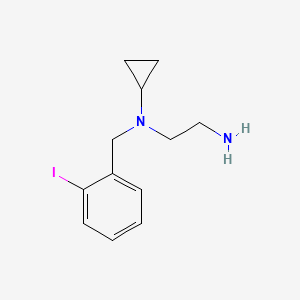


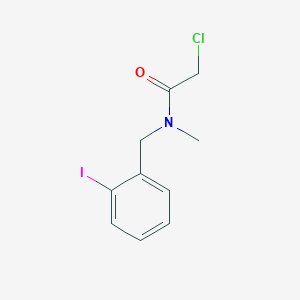

![2-Amino-N-[1-(4-fluoro-phenyl)-ethyl]-N-isopropyl-acetamide](/img/structure/B7925313.png)
![2-Amino-N-cyclopropyl-N-[1-(4-fluoro-phenyl)-ethyl]-acetamide](/img/structure/B7925318.png)
![(S)-2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-N-cyclopropyl-propionamide](/img/structure/B7925323.png)

